8-(2-Chloro-3,4,5-trimethoxy-benzyl)-2-fluoro-9-pent-4-ylnyl-9H-purin-6-ylamine
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Overview
Description
8-(2-Chloro-3,4,5-Trimethoxy-Benzyl)-2-Fluoro-9-Pent-4-Ylnyl-9h-Purin-6-Ylamine is a small molecule belonging to the class of organic compounds known as 6-aminopurines. These are purines that carry an amino group at position 6. Purine is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring .
Preparation Methods
The preparation of 8-(2-Chloro-3,4,5-Trimethoxy-Benzyl)-2-Fluoro-9-Pent-4-Ylnyl-9h-Purin-6-Ylamine involves several synthetic routes and reaction conditions. One common method involves the use of 3,4,5-Trimethoxybenzylamine as a starting material . The synthetic process typically includes steps such as chlorination, fluorination, and coupling reactions under controlled conditions. Industrial production methods may involve optimization of these steps to achieve higher yields and purity.
Chemical Reactions Analysis
8-(2-Chloro-3,4,5-Trimethoxy-Benzyl)-2-Fluoro-9-Pent-4-Ylnyl-9h-Purin-6-Ylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
8-(2-Chloro-3,4,5-Trimethoxy-Benzyl)-2-Fluoro-9-Pent-4-Ylnyl-9h-Purin-6-Ylamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(2-Chloro-3,4,5-Trimethoxy-Benzyl)-2-Fluoro-9-Pent-4-Ylnyl-9h-Purin-6-Ylamine involves its interaction with molecular targets such as heat shock protein HSP 90-alpha. This interaction can lead to the inhibition of specific cellular pathways, affecting processes like protein folding and stability .
Comparison with Similar Compounds
Similar compounds to 8-(2-Chloro-3,4,5-Trimethoxy-Benzyl)-2-Fluoro-9-Pent-4-Ylnyl-9h-Purin-6-Ylamine include:
9-Butyl-8-(2-Chloro-3,4,5-Trimethoxy-Benzyl)-9h-Purin-6-Ylamine: This compound also belongs to the class of 6-aminopurines and shares similar structural features.
3,4,5-Trimethoxybenzylamine: Used as a starting material in the synthesis of various derivatives.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloro and fluoro groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C20H21ClFN5O3 |
---|---|
Molecular Weight |
433.9 g/mol |
IUPAC Name |
8-[(2-chloro-3,4,5-trimethoxyphenyl)methyl]-2-fluoro-9-pent-4-ynylpurin-6-amine |
InChI |
InChI=1S/C20H21ClFN5O3/c1-5-6-7-8-27-13(24-15-18(23)25-20(22)26-19(15)27)10-11-9-12(28-2)16(29-3)17(30-4)14(11)21/h1,9H,6-8,10H2,2-4H3,(H2,23,25,26) |
InChI Key |
KCIOVTSUEXGUFJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1)CC2=NC3=C(N=C(N=C3N2CCCC#C)F)N)Cl)OC)OC |
Origin of Product |
United States |
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